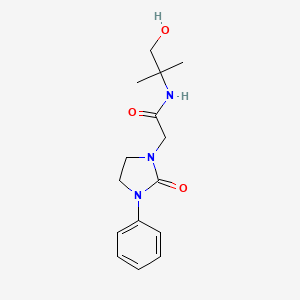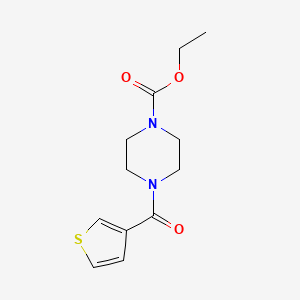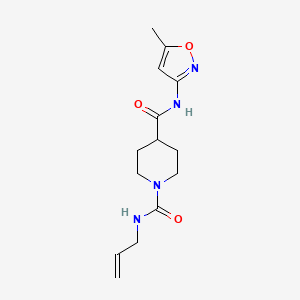![molecular formula C14H18N2O4 B6586367 3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219903-91-9](/img/structure/B6586367.png)
3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea (also known as 3-HB-CP-U) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of urea, and is composed of a benzodioxole ring and a cyclopentylmethyl group attached to a carbon atom. 3-HB-CP-U has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Applications De Recherche Scientifique
3-HB-CP-U has been used in a variety of scientific research applications. It has been used in the study of the effects of different drugs on the central nervous system, as well as in the study of the effects of different drugs on the cardiovascular system. It has also been used in the study of the effects of different drugs on the immune system, and in the study of the effects of different drugs on the endocrine system. Additionally, 3-HB-CP-U has been used in the study of the effects of different drugs on the metabolism of cells.
Mécanisme D'action
The mechanism of action of 3-HB-CP-U is not fully understood. However, it is believed that it binds to a specific receptor in the cell membrane, which then activates a signal transduction pathway that leads to changes in the cell’s metabolism. This binding also leads to the release of various neurotransmitters, which can then lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
3-HB-CP-U has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance. It has also been found to reduce anxiety and stress levels, as well as to improve sleep quality. Additionally, 3-HB-CP-U has been found to increase the levels of norepinephrine and epinephrine in the body, which can lead to increased energy levels and improved physical performance.
Avantages Et Limitations Des Expériences En Laboratoire
3-HB-CP-U has a number of advantages and limitations for lab experiments. One of the main advantages of using 3-HB-CP-U in lab experiments is its relatively low toxicity. This makes it a safer option than other compounds, which can be highly toxic. Additionally, 3-HB-CP-U is relatively inexpensive, making it a cost-effective option for lab experiments. However, one of the main limitations of using 3-HB-CP-U in lab experiments is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of potential future directions for 3-HB-CP-U. One possible future direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic uses of 3-HB-CP-U, such as for the treatment of anxiety and depression. Another potential future direction is to explore the potential of 3-HB-CP-U as a drug delivery system, as it has been found to be able to penetrate cell membranes. Finally, further research could be done to explore the potential of 3-HB-CP-U as a drug target, as it has been found to be able to bind to specific receptors in the cell membrane.
Méthodes De Synthèse
3-HB-CP-U can be synthesized through a number of different methods. The most common method involves the reaction of 1-hydroxycyclopentylmethylurea with 2-chloro-1,3-benzodioxole in the presence of an acid catalyst. This reaction results in the formation of 3-HB-CP-U and a byproduct of 2-chloro-1,3-benzodioxole. Other methods of synthesis include the reaction of 1-hydroxycyclopentylmethylurea with 1-chloro-2,3-benzodioxole, or the reaction of 1-hydroxycyclopentylmethylurea with 2-chloro-1,3-benzodioxole in the presence of an oxidizing agent.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(15-8-14(18)5-1-2-6-14)16-10-3-4-11-12(7-10)20-9-19-11/h3-4,7,18H,1-2,5-6,8-9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVPACXCVXPZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxycyclopentyl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B6586287.png)
![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)
![4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6586310.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)

![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)

![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)

![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)
![N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide](/img/structure/B6586387.png)